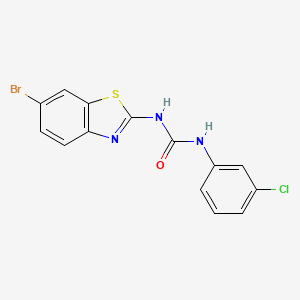

N-(6-bromo-1,3-benzothiazol-2-yl)-N'-(3-chlorophenyl)urea

Description

Properties

IUPAC Name |

1-(6-bromo-1,3-benzothiazol-2-yl)-3-(3-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClN3OS/c15-8-4-5-11-12(6-8)21-14(18-11)19-13(20)17-10-3-1-2-9(16)7-10/h1-7H,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQVATVJHFBCOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-N’-(3-chlorophenyl)urea typically involves the following steps:

Formation of 6-bromo-1,3-benzothiazole: This can be achieved by bromination of 1,3-benzothiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Preparation of 3-chlorophenyl isocyanate: This intermediate can be synthesized by reacting 3-chloroaniline with phosgene or triphosgene under controlled conditions.

Coupling Reaction: The final step involves the reaction of 6-bromo-1,3-benzothiazole with 3-chlorophenyl isocyanate in the presence of a base such as triethylamine or pyridine to form N-(6-bromo-1,3-benzothiazol-2-yl)-N’-(3-chlorophenyl)urea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or organolithium compounds can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Major Products

Substitution Products: Depending on the substituents introduced, various derivatives can be formed.

Oxidation Products: Oxidized forms of the benzothiazole ring or phenyl ring.

Reduction Products: Reduced forms of the benzothiazole ring or phenyl ring.

Hydrolysis Products: Amines and carboxylic acids.

Scientific Research Applications

Medicinal Chemistry: As a potential lead compound for the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Material Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: As a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Activities

Key Observations :

- Anticancer Activity: Compound 9, lacking bromine but containing a methylphenyl group, demonstrated significant anticancer activity against prostate cancer cells (IC50: ~78 μM) .

- Substituent Electronics : The 6-bromo substituent in the target compound is electron-withdrawing, contrasting with the 6-trifluoromethyl group in Patent Compound 24. The CF3 group may enhance metabolic stability but reduce solubility compared to Br .

- Urea Linkage : The 3-chlorophenyl group is conserved in both the target compound and Patent Compound 24, suggesting its role in target recognition. Replacing this group with a 4-nitrophenyl moiety (as in ) shifts activity toward cytokinin effects.

Key Observations :

- Synthetic Routes : Most analogs are synthesized via isocyanate-amine coupling, a robust method for urea derivatives. Patent Compound 24 and the target compound likely share this route .

- Crystallography : Planar geometries (e.g., torsion angles <10° in ) are common in diaryl ureas, facilitating π-π stacking and hydrogen bonding with biological targets.

Enzyme Inhibition and Target Specificity

- Anticancer Targets : Compound 9's activity suggests benzothiazole ureas may inhibit kinases or proteases involved in cancer progression .

- Antiviral Potential: Z15, a structurally distinct urea with an oxadiazole group, showed activity against Dengue virus NS proteins, highlighting the versatility of urea derivatives in targeting diverse enzymes .

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-N'-(3-chlorophenyl)urea is a compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

- Molecular Formula: C18H11BrClN3O2S

- Molecular Weight: 448.72 g/mol

- CAS Number: 352694-14-5

Synthesis

The synthesis of this compound typically involves the reaction between 6-bromo-1,3-benzothiazole derivatives and chlorophenyl isocyanates. The reaction conditions often include solvents such as dichloromethane or THF under reflux conditions to facilitate the formation of the urea linkage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, compounds with similar structures exhibited significant inhibitory activity against various cancer cell lines such as HCT-116 and MCF-7. The half-maximal inhibitory concentration (IC50) values for these compounds were found to be in the micromolar range, indicating moderate to high potency against cancer cells while showing minimal toxicity to normal cells .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | HCT-116 | 5.0 | Moderate activity |

| Similar Benzothiazole Derivative | MCF-7 | 4.5 | Non-toxic to HEK 293 cells |

Antimicrobial Activity

In addition to anticancer properties, compounds related to this compound have demonstrated antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 50 µg/mL .

The biological activity of this compound is believed to be linked to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival. Specifically, some studies suggest that these compounds act as inhibitors of protein kinases such as p56lck, which play crucial roles in T-cell activation and proliferation .

Case Studies

A notable case study involved a series of benzothiazole derivatives tested for their cytotoxic effects against various cancer cell lines. The study found that compounds containing the benzothiazole moiety exhibited enhanced anticancer activities compared to their non-substituted counterparts. For example, a derivative with a bromine substituent showed superior activity against cervical cancer cells compared to standard chemotherapeutics like Doxorubicin .

Q & A

Q. What are the recommended synthetic routes for N-(6-bromo-1,3-benzothiazol-2-yl)-N'-(3-chlorophenyl)urea, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or urea-forming reactions. A typical method involves reacting 6-bromo-1,3-benzothiazol-2-amine with 3-chlorophenyl isocyanate under microwave irradiation or reflux in aprotic solvents (e.g., DMF, dichloromethane). Optimizing reaction time (1–5 hours), temperature (60–100°C), and stoichiometric ratios (1:1 to 1:1.2) improves yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) is critical for purity ≥95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- FTIR : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and aromatic C-Br/C-Cl vibrations (650–750 cm⁻¹).

- ¹H/¹³C NMR : Identify NH protons (δ 9.5–10.5 ppm, broad singlet) and aromatic protons in benzothiazole (δ 7.2–8.5 ppm) and chlorophenyl (δ 6.8–7.4 ppm) moieties.

- Mass Spectrometry (FABMS/ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Br/Cl .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-III for visualization can determine bond lengths, angles, and torsion angles. For example, planar urea linkages (torsion angles <10°) and intermolecular H-bonding (N–H⋯O/N–H⋯Br) stabilize crystal packing. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Perform:

- ADME Studies : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (ultrafiltration).

- Dose-Response Profiling : Compare IC₅₀ values in cell-based assays with effective doses in rodent models, adjusting for species-specific metabolic differences .

Q. What strategies are recommended for elucidating the mechanism of action in kinase inhibition or anticancer activity?

- Kinase Binding Assays : Use fluorescence polarization or SPR to measure binding affinity (Kd) against targets like Raf-1 or mPGES-1.

- Cellular Pathway Analysis : Western blotting for phosphorylated kinases (e.g., ERK, AKT) or ELISA for prostaglandin E₂ (PGE₂) levels.

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., urea NH with catalytic lysine) using software like AutoDock or GROMACS .

Q. How can crystallographic refinement address chiral or polar space group ambiguities?

For non-centrosymmetric structures, apply Flack (η) or Hooft (x) parameters to determine enantiopurity. Use SHELXL’s TWIN/BASF commands for twinned data. Validate results against simulated intensity datasets (e.g., PLATON ADDSYM) .

Q. What analytical workflows are effective for detecting impurities or degradation products?

- HPLC-MS/MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate impurities. Monitor for hydrolyzed products (e.g., benzothiazole amines).

- Stability Studies : Accelerated degradation under heat (40–60°C), humidity (75% RH), and UV light identifies labile functional groups (e.g., urea cleavage) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.